3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
Description
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Properties
IUPAC Name |
3-[6-(trifluoromethyl)imidazo[1,2-b]pyrazol-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-6-8-15(3-1-2-13)4-5-16(8)14-7/h4-6H,1-3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCWWAOQAYQQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)N1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been reported to interact with a wide range of targets, including enzymes, receptors, and proteins.
Mode of Action
It’s known that imidazole and pyrazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function.
Biochemical Pathways
Imidazole and pyrazoline derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections.
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys.
Result of Action
Imidazole and pyrazoline derivatives have been reported to exert various biological effects, such as anti-inflammatory, antitumor, and antimicrobial activities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets.
Biological Activity
3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, receptor interactions, and potential therapeutic applications.
The compound has the following molecular characteristics:
- Molecular Formula : C11H12F3N5
- Molecular Weight : 275.25 g/mol
- Structure : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the imidazole ring, which is critical for its interaction with biological targets.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the imidazo[1,2-b]pyrazole scaffold through cyclization reactions.
- Introduction of the trifluoromethyl group via electrophilic fluorination.
- Alkylation to attach the propan-1-amine moiety.
Receptor Interactions
Recent studies have indicated that compounds similar to this compound exhibit significant affinity for various receptors:
| Receptor Type | Affinity (Ki or IC50) | Effect |
|---|---|---|
| 5-HT1A | Low nanomolar range | Antidepressant-like effects |
| PDE4B | Moderate inhibition | Anti-inflammatory properties |
| TNF-alpha | Inhibition observed | Potential anti-inflammatory effects |
These interactions suggest that the compound may possess antidepressant and anti-inflammatory properties.
Case Studies
- Antidepressant Activity : In a study evaluating derivatives of imidazo[1,2-b]pyrazole compounds, this compound demonstrated significant efficacy in the forced swim test (FST), indicating potential antidepressant activity comparable to established SSRIs .
- Anti-inflammatory Effects : Another investigation focused on phosphodiesterase inhibitors revealed that similar compounds could effectively reduce TNF-alpha levels in THP-1 cells stimulated by LPS, suggesting a mechanism for their anti-inflammatory effects .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown that compounds in this class exhibit favorable absorption and distribution characteristics. They are metabolized primarily in the liver with a half-life suitable for therapeutic use. Toxicological evaluations indicate a low incidence of adverse effects at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
